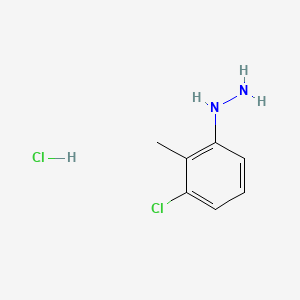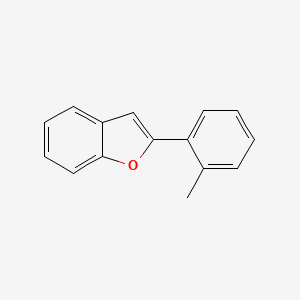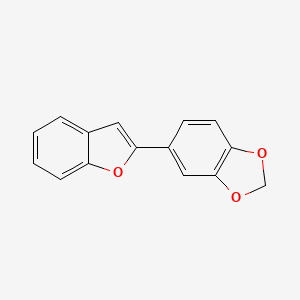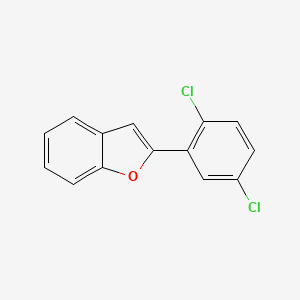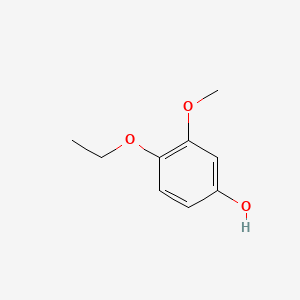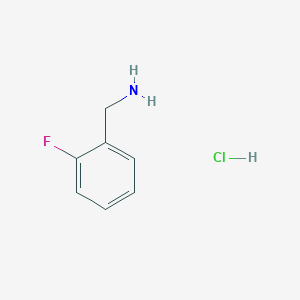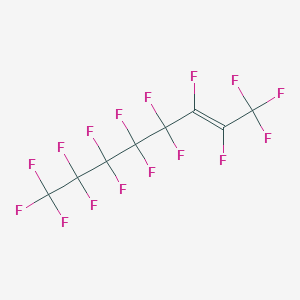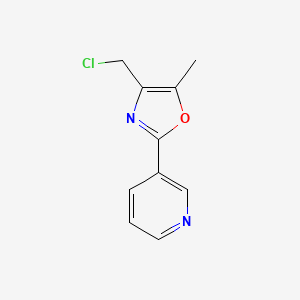
4-氯甲基-5-甲基-2-(吡啶-3-基)恶唑
描述
The compound "4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole" is a heterocyclic molecule that contains an oxazole ring, a pyridine moiety, and a chloromethyl group. This structure suggests potential reactivity typical of chloromethyl compounds and the possibility of engaging in various chemical reactions due to the presence of the oxazole and pyridine rings.
Synthesis Analysis
The synthesis of related oxazole compounds has been demonstrated in several studies. For instance, the synthesis of pyrido- and pyrrolo[2,3-d]oxazoles is achieved through the Ritter reaction of nitriles and chiral cyclic N-acyliminium ions, which can be further hydrolyzed to obtain acylaminopyrrolidines and acylaminopiperidines . Additionally, the synthesis of 4-(4-pyridyl)oxazoles involves the reaction of 4-acylaminomethyl-1-alkylpyridinium salts with acetic anhydride, suggesting a potential pathway for synthesizing related 4-chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of "4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole" is not directly reported, the structure of related compounds such as Co(II) and Ni(II) complexes with pyridine-containing ligands has been studied, revealing a distorted octahedral environment around the metal center . This information can be useful in predicting the coordination chemistry of the compound .
Chemical Reactions Analysis
The chloromethyl group in the compound is likely to be reactive and could participate in various chemical reactions. For example, chloromethylated pyridines have been used to synthesize geminal bis(heteroarylium) salts under mild conditions . This reactivity could be extrapolated to the synthesis and reactions of "4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole."
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole" are not directly reported, but related compounds exhibit interesting properties. For instance, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine involves a modified synthesis with green metrics assessment, indicating a potential for environmentally friendly synthesis routes for related compounds . Additionally, the antibacterial activity of compounds containing pyridyl triazole rings suggests potential biological applications for similar structures .
科学研究应用
合成和结构评估
该化合物参与复杂合成,例如使用 4-氯甲基-5-甲基-2-(吡啶-3-基)恶唑的衍生物创建 Hg(II) 配合物。这些合成对于研究分子和超分子结构至关重要,正如 Castiñeiras 等人在他们关于 2-((4-苯基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酸甲酯及其与 HgCl2 的配合物的工作中所展示的 (Castiñeiras、García-Santos 和 Saa,2018)。
抗癌和抗菌应用
Katariya 等人 (2021) 探索了含有 4-氯甲基-5-甲基-2-(吡啶-3-基)恶唑的新型生物活性杂环化合物的合成。这些化合物对 60 种癌细胞系表现出显着的抗癌活性,并表现出有效的体外抗菌和抗真菌活性,表明它们在制药应用中的潜力 (Katariya、Vennapu 和 Shah,2021)。
合成中的绿色指标评估
Gilbile 等人 (2017) 描述了 2-氯甲基-4-甲磺酰基-3-甲基吡啶(一种相关化合物)的改进合成,强调了绿色指标评估。此评估对于评估合成过程的环境影响和效率至关重要 (Gilbile、Bhavani 和 Vyas,2017)。
杀菌活性
Bai 等人 (2020) 合成了含有肟醚和苯氧基吡啶部分的新型 1,2,4-三唑衍生物,其中 4-氯甲基-5-甲基-2-(吡啶-3-基)恶唑的衍生物对各种植物病原体表现出显着的杀菌活性。此研究有助于开发新型杀菌剂 (Bai、Liu、Chenzhang、Xiao、Fu 和 Qin,2020)。
未来方向
The future directions for “4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole” and similar oxazole derivatives are likely to involve further exploration of their biological activities. Given the wide range of activities exhibited by oxazole derivatives, they are likely to continue to be a focus of research in medicinal chemistry .
属性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-pyridin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-9(5-11)13-10(14-7)8-3-2-4-12-6-8/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJISSAMSPGISEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]disulfanyl]-N-(3-chloro-2-fluorophenyl)propanamide](/img/structure/B3042681.png)
![3-[2-(Benzenesulfonyl)ethylsulfanyl]-5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole](/img/structure/B3042682.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
![N'1-[3-(trifluoromethyl)benzoyl]-2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}ethanohydrazide](/img/structure/B3042689.png)
![[(2-Ethylphenyl)amino]thiourea](/img/structure/B3042692.png)
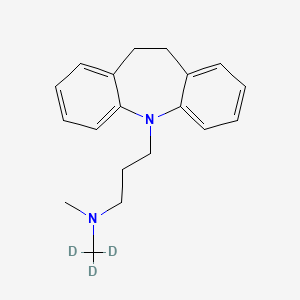
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid](/img/structure/B3042695.png)
